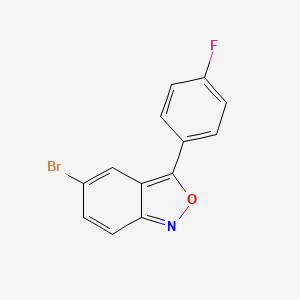
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is a heterocyclic compound that features a benzisoxazole core substituted with a bromine atom at the 5-position and a fluorophenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzisoxazole core. This can be achieved through the cyclization of o-nitrophenyl derivatives.
Suzuki-Miyaura Coupling: The 3-position fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, base (e.g., potassium carbonate)
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-3-(4-chlorophenyl)-2,1-Benzisoxazole
- 5-bromo-3-(4-methylphenyl)-2,1-Benzisoxazole
- 5-bromo-3-(4-nitrophenyl)-2,1-Benzisoxazole
Uniqueness
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C13H7BrFNO |
|---|---|
Peso molecular |
292.10 g/mol |
Nombre IUPAC |
5-bromo-3-(4-fluorophenyl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H |
Clave InChI |
MVLJFQPOMZIDKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













